molecular formula C11H15NO2 B8484253 (2-(Cyclopentyloxy)pyridin-3-yl)methanol

(2-(Cyclopentyloxy)pyridin-3-yl)methanol

Cat. No.: B8484253
M. Wt: 193.24 g/mol
InChI Key: BCZAIYKELAWVCH-UHFFFAOYSA-N
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Description

“(2-(Cyclopentyloxy)pyridin-3-yl)methanol” is a pyridine derivative featuring a cyclopentyloxy group at position 2 and a hydroxymethyl (-CH₂OH) moiety at position 3. The cyclopentyloxy substituent introduces significant steric bulk and lipophilicity, distinguishing it from simpler pyridine alcohols. This compound is likely utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical or materials science applications, where its substituents can be further functionalized.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2-cyclopentyloxypyridin-3-yl)methanol

InChI

InChI=1S/C11H15NO2/c13-8-9-4-3-7-12-11(9)14-10-5-1-2-6-10/h3-4,7,10,13H,1-2,5-6,8H2

InChI Key

BCZAIYKELAWVCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=N2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Methanol Derivatives

The structural and functional properties of “(2-(Cyclopentyloxy)pyridin-3-yl)methanol” are best understood by comparing it to related pyridine methanol compounds. Below is a detailed analysis of key analogs, supported by data from the provided evidence:

Structural and Functional Differences

Compound Name Substituents (Position) Molecular Weight Key Properties Applications/Reactivity References
(2-(Cyclopentyloxy)pyridin-3-yl)methanol Cyclopentyloxy (2), -CH₂OH (3) ~193.24 (C₁₁H₁₅NO₂) High lipophilicity; steric hindrance from cyclopentyl group; moderate solubility in organic solvents Intermediate for cross-coupling (e.g., boronic ester synthesis)
(2-Chloro-5-fluoropyridin-3-yl)methanol Cl (2), F (5), -CH₂OH (3) 175.56 (C₆H₅ClFNO) Electron-withdrawing halogens enhance reactivity; increased polarity Pharmaceutical intermediates
(6-Methoxypyridin-2-yl)-methanol -OCH₃ (6), -CH₂OH (2) 139.15 (C₇H₉NO₂) Polar due to methoxy group; higher aqueous solubility Chemical synthesis building block
(2-methoxy-4,6-dimethylpyridin-3-yl)methanol -OCH₃ (2), -CH₃ (4,6), -CH₂OH (3) 167.21 (C₉H₁₃NO₂) Steric hindrance from methyl groups; reduced reactivity Specialty chemical synthesis
(5-Chloro-2-methoxypyridin-3-yl)methanol Cl (5), -OCH₃ (2), -CH₂OH (3) 187.62 (C₇H₈ClNO₂) Balanced lipophilicity; halogen enables nucleophilic substitution Agrochemical intermediates

Key Comparisons

  • Lipophilicity : The cyclopentyloxy group in the target compound imparts higher lipophilicity compared to methoxy or halogenated analogs (e.g., ), making it more suitable for lipid-soluble applications.
  • Reactivity : Halogenated derivatives (e.g., ) are more reactive in cross-coupling or substitution reactions, whereas the cyclopentyloxy group may limit reactivity due to steric bulk.
  • Solubility: Methoxy-substituted analogs (e.g., ) exhibit higher aqueous solubility, whereas the target compound is more soluble in organic solvents like methanol or ethanol (as seen in related compounds, ).

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